Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Overview
Description
Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a synthetic compound known for its applications in biochemical assays. It is a derivative of resorufin, a red fluorescent dye, and is often used as a substrate in enzymatic reactions to measure the activity of specific enzymes, particularly beta-glucosidases .
Mechanism of Action
Target of Action
The primary target of Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is Peptidoglycan recognition protein 3 . This protein plays a crucial role in the immune response by recognizing peptidoglycans found in the cell walls of bacteria, leading to the activation of immune cells.
Mode of Action
It is believed to interact with its target protein, leading to changes in the protein’s activity
Biochemical Pathways
Given its target, it is likely involved in pathways related to the immune response, particularly those involving the recognition and response to bacterial infections .
Result of Action
Given its target, it is likely to modulate the immune response, particularly in the context of bacterial infections .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its target. Specific information on how these factors influence the action of this compound is currently lacking .
Biochemical Analysis
Cellular Effects
While specific cellular effects of Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside are not well documented, similar compounds have been shown to influence cellular function. For example, various 2-acetamido-2-deoxy-D-glucose analogs have been examined for their effects on the incorporation of D-[3H]glucosamine, [35S]sulfate, and L-[14C]leucine into cellular glycoconjugates .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well documented. It is known that similar compounds can exhibit concentration-dependent effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is not well documented. Similar compounds have been found to localize in different cellular compartments. For example, HEXO1, a hexosaminidase, is a vacuolar protein, while HEXO2 and HEXO3 are mainly located at the plasma membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of resorufin with 2-acetamido-2-deoxy-beta-D-glucopyranosyl donors. One common method involves the use of a glycosyl donor such as 2-acetamido-2-deoxy-beta-D-glucopyranosyl chloride in the presence of a catalyst like silver triflate. The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reliability of the product .
Chemical Reactions Analysis
Types of Reactions
Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-glucosidases. Upon hydrolysis, it releases resorufin, which is highly fluorescent and can be easily detected .
Common Reagents and Conditions
Hydrolysis: Catalyzed by beta-glucosidases, typically in a buffered aqueous solution at physiological pH.
Oxidation and Reduction: While the compound itself is stable, the resorufin moiety can undergo redox reactions under specific conditions.
Major Products
The primary product of the enzymatic hydrolysis of this compound is resorufin, which is a red fluorescent dye .
Scientific Research Applications
Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is widely used in scientific research due to its fluorescent properties. Some key applications include:
Enzyme Activity Assays: Used as a substrate to measure the activity of beta-glucosidases in various biological samples.
High-Throughput Screening: Employed in drug discovery and biochemical research to screen for enzyme inhibitors or activators.
Cell Biology: Utilized in studies involving cellular metabolism and enzyme localization.
Medical Diagnostics: Applied in diagnostic assays to detect enzyme deficiencies or abnormalities.
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Another fluorogenic substrate used in similar enzymatic assays.
2-Acetamido-2-deoxy-beta-D-glucopyranosylamine: Used in synthetic reactions and biochemical studies.
Uniqueness
Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its high fluorescence intensity and stability, making it particularly useful in sensitive and high-throughput assays. Its ability to produce a distinct fluorescent signal upon enzymatic hydrolysis sets it apart from other substrates .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(7-oxophenoxazin-3-yl)oxyoxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O8/c1-9(24)21-17-19(27)18(26)16(8-23)30-20(17)28-11-3-5-13-15(7-11)29-14-6-10(25)2-4-12(14)22-13/h2-7,16-20,23,26-27H,8H2,1H3,(H,21,24)/t16-,17-,18-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMDDOHARTZNGH-LASHMREHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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